molecular formula C14H12O3S B1303131 Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate CAS No. 850074-81-6

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

Cat. No. B1303131
M. Wt: 260.31 g/mol
InChI Key: FLDQOSNQMGRVAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .

Scientific Research Applications

Biothiol Detection in Living Cells

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate, has been developed as a colorimetric and ratiometric fluorescent probe. This probe is significant for the rapid, sensitive, and selective detection of biothiols, including cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) in physiological media. The application is crucial for understanding cellular functions and has potential in analytical chemistry and diagnostics due to its ability to perform bioimaging within 20 minutes, highlighting its high application potential in these fields (Wang et al., 2017).

Antimicrobial and Antioxidant Activities

Synthesis of lignan conjugates via cyclopropanation, incorporating ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, has shown significant antimicrobial and antioxidant activities. The compounds demonstrated remarkable antibacterial and antifungal properties, with some exhibiting profound antioxidant potential. This highlights their potential pharmaceutical properties (Raghavendra et al., 2016).

Enhanced Nonlinear Optical Limiting

Donor-acceptor substituted thiophene dyes, including derivatives with -CHO substitution, have been synthesized for optoelectronic devices aimed at protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. These dyes demonstrate nonlinear absorption and optical limiting behavior under laser excitation, attributed to two-photon absorption processes. The exceptional optical limiting performance of these chromophores underlines their utility in photonic or optoelectronic devices (Anandan et al., 2018).

Synthesis of Benzodiazepine Derivatives

A one-pot, three-component condensation process involving thiophene aldehydes has been developed for the synthesis of ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate. This process highlights a mild, efficient, and environmentally benign protocol, providing a general approach to the synthesis of these derivatives, which could have various pharmaceutical applications (Li & Wang, 2014).

Anticancer Activity

Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents, demonstrating significant anti-proliferative activity against various tumor cell lines. This research indicates the potential of these compounds in cancer therapy, highlighting the versatility of thiophene derivatives in medicinal chemistry (Mohareb et al., 2016).

Safety And Hazards

The safety and hazards associated with similar compounds have been reported. For example, the safety information for Ethyl 2-(4-formylphenyl)acetate includes hazard statements such as H302-H315-H319-H335 .

Future Directions

The future directions in the research of similar compounds have been discussed. For instance, the development of novel pyrene-based structures and their utilization for different applications has been suggested .

properties

IUPAC Name

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDQOSNQMGRVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376967
Record name ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

CAS RN

850074-81-6
Record name ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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